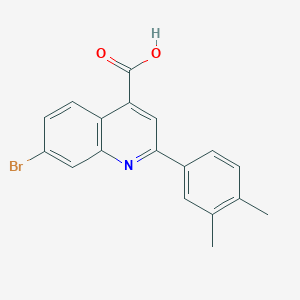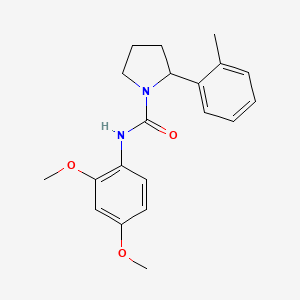![molecular formula C18H21ClN4O2 B6057749 2-(2-{[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B6057749.png)
2-(2-{[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a pyrazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and rings. The pyrazolo[1,5-a]pyrimidine core is a fused ring system containing two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Pyrazolo[1,5-a]pyrimidines can participate in a variety of reactions due to the presence of multiple reactive sites .Wirkmechanismus
Target of Action
Similar compounds, such as pyrazolines and their derivatives, have been reported to have a wide range of biological and pharmacological activities . They have been found to interact with various targets, including enzymes like acetylcholinesterase (AChE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
For instance, some pyrazoline derivatives have been reported to inhibit AChE activity, affecting normal nerve pulse transmission and leading to behavioral changes and movement impairment .
Biochemical Pathways
For instance, some pyrazoline derivatives have been reported to affect the production of reactive oxygen species (ROS) and lipid peroxides, leading to oxidative stress .
Result of Action
Similar compounds have been reported to have various biological effects, such as antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-[[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-12-11-16(20-7-9-25-10-8-24)23-18(21-12)13(2)17(22-23)14-3-5-15(19)6-4-14/h3-6,11,20,24H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOBXYIFAMBJAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCOCCO)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one](/img/structure/B6057667.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6057672.png)
![N-benzyl-4-[[4-[(3-hydroxypyrrolidin-1-yl)methyl]triazol-1-yl]methyl]piperidine-1-carboxamide](/img/structure/B6057674.png)
![N-(3-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6057704.png)

![[1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6057713.png)
![5-[1-[[2-(4-Methylpiperazin-1-yl)phenyl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide](/img/structure/B6057717.png)

![7-(2,3-dimethoxybenzyl)-2-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6057724.png)
![1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxamide](/img/structure/B6057730.png)
![(4-methoxy-3,5-dimethylphenyl){1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6057738.png)
![1-(3-fluorophenyl)-3-[2-[1-(1H-pyrazol-5-ylmethyl)piperidin-4-yl]pyrazol-3-yl]urea](/img/structure/B6057744.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4,4,4-trifluorobutanamide](/img/structure/B6057752.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6057754.png)
